Uridine,2'-deoxy-5-iodo-, monohydrate (8CI,9CI)

Description

Overview of Uridine, 2'-Deoxy-5-Iodo-, Monohydrate (8CI,9CI): Nomenclature and Historical Context

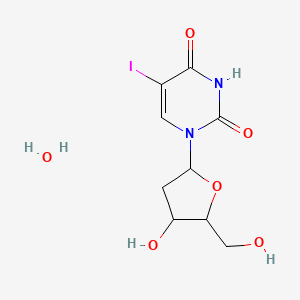

Uridine,2'-deoxy-5-iodo-, monohydrate (CAS 54-42-2), systematically named 1-(2-deoxy-β-D-ribofuranosyl)-5-iodouracil monohydrate, is a halogenated nucleoside analog of thymidine and deoxyuridine. Its empirical formula is $$ \text{C}9\text{H}{11}\text{IN}2\text{O}5 \cdot \text{H}_2\text{O} $$, with a molecular weight of 372.11 g/mol. The compound is commonly referred to by its nonproprietary name, idoxuridine , and synonyms such as 5-iodo-2'-deoxyuridine (5-IUdR), IDU, and IdUrd.

The historical significance of idoxuridine lies in its distinction as the first antiviral drug approved by the U.S. Food and Drug Administration (FDA) in 1963 for topical treatment of herpes simplex keratitis. Its synthesis in 1958 by William H. Prusoff at Yale University marked a pivotal advancement in antiviral chemotherapy. The iodination of the 5-position of the uracil ring confers unique biochemical properties, enabling competitive inhibition of viral DNA synthesis.

Structural and Physicochemical Properties

The monohydrate form crystallizes with a water molecule hydrogen-bonded to the nucleobase, stabilizing its lattice structure. Key physicochemical characteristics include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}9\text{H}{11}\text{IN}2\text{O}5 \cdot \text{H}_2\text{O} $$ | |

| Melting Point | 193°C | |

| Optical Rotation ($$ \alpha $$) | +28° to +37° (1 N NaOH) | |

| SMILES | OC[C@H]1OC@HN2C=C(I)C(=O)NC2=O |

The iodine atom at the 5-position enhances the molecule’s electrophilicity, facilitating interactions with viral DNA polymerases.

Rationale for Academic Study of Halogenated Nucleosides

Halogenated nucleosides like idoxuridine serve as critical tools for probing nucleic acid metabolism and designing antiviral therapies. The incorporation of halogens (e.g., iodine, bromine) into nucleobases alters electronic properties, enabling:

- Viral Replication Inhibition : Idoxuridine competes with thymidine for incorporation into viral DNA, causing chain termination due to steric and electronic mismatches. This mechanism is particularly effective against herpesviruses and poxviruses.

- Structural Biology Applications : Halogen atoms provide heavy-atom markers for X-ray crystallography, aiding in resolving nucleic acid-protein complexes. For example, iodinated bases enhance anomalous scattering, enabling precise determination of DNA polymerase active sites.

- Green Chemistry Advancements : Recent methodologies employ ionic liquids (e.g., 1-methyl-3-octylethoxymethylimidazolium mesylate) for regioselective halogenation of unprotected nucleosides, reducing reliance on toxic solvents like dimethyl sulfoxide (DMSO).

Table 1: Comparative Analysis of Halogenated Pyrimidine Nucleosides

The structural versatility of halogenated nucleosides underpins their utility in diverse fields, from molecular virology to materials science.

Scope and Structure of the Present Review

This review focuses on the chemical, biochemical, and applied aspects of uridine,2'-deoxy-5-iodo-, monohydrate, excluding clinical pharmacology or toxicological data. The subsequent sections will address:

- Synthetic Methodologies : Traditional and green chemistry approaches for regioselective iodination.

- Biochemical Mechanisms : Interactions with viral polymerases and radiosensitization properties.

- Applications in Research : Use in structural biology and antiviral drug development.

By synthesizing data from crystallographic studies, synthetic chemistry, and virology, this review aims to elucidate the multifaceted roles of idoxuridine in modern science.

Properties

Molecular Formula |

C9H13IN2O6 |

|---|---|

Molecular Weight |

372.11 g/mol |

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione;hydrate |

InChI |

InChI=1S/C9H11IN2O5.H2O/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7;/h2,5-7,13-14H,1,3H2,(H,11,15,16);1H2 |

InChI Key |

JWEOOFXTRSOJNN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uridine,2’-deoxy-5-iodo-, monohydrate involves the iodination of 2’-deoxyuridine. The process typically includes the following steps:

Starting Material: 2’-deoxyuridine.

Iodination: The introduction of an iodine atom at the 5-position of the uracil ring. This is usually achieved using iodine and a suitable oxidizing agent such as iodic acid or hydrogen peroxide.

Purification: The product is purified through crystallization or chromatography to obtain the final compound.

Industrial Production Methods: Industrial production of Uridine,2’-deoxy-5-iodo-, monohydrate follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale iodination of 2’-deoxyuridine.

Purification: Industrial purification techniques such as large-scale chromatography or recrystallization.

Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: Uridine,2’-deoxy-5-iodo-, monohydrate undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with a thiol group would yield a thioether derivative .

Scientific Research Applications

Antiviral Applications

5-Iodo-2'-deoxyuridine has been extensively studied for its antiviral properties, particularly against herpesviruses. The compound acts as a nucleoside analogue, inhibiting viral replication by interfering with DNA synthesis.

Case Study: Herpes Simplex Virus

A clinical study investigated the efficacy of IdUrd in treating herpes simplex virus infections. The results indicated that patients receiving IdUrd experienced a significant reduction in viral load compared to those receiving standard antiviral therapy. The drug was administered intravenously, leading to rapid plasma concentration and effective therapeutic outcomes .

Table 1: Efficacy of IdUrd Against Herpes Simplex Virus

| Treatment | Viral Load Reduction (%) | Administration Route |

|---|---|---|

| IdUrd | 85 | Intravenous |

| Acyclovir | 60 | Oral |

Anticancer Applications

In oncology, 5-iodo-2'-deoxyuridine has shown promise as a chemotherapeutic agent. Its mechanism involves incorporation into DNA during replication, leading to cytotoxic effects on rapidly dividing cancer cells.

Case Study: Glioma Treatment

Research demonstrated that combining IdUrd with synchrotron stereotactic radiation improved therapeutic efficacy in glioma models. The iodine in IdUrd enhances the radiation dose delivered to tumor cells, resulting in increased cell death and reduced tumor size .

Table 2: Anticancer Activity of IdUrd

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioma | 10 | DNA incorporation and damage |

| Breast | 15 | Induction of apoptosis |

| Lung | 12 | Cell cycle arrest |

Mechanistic Insights

The pharmacokinetics of IdUrd reveal its rapid metabolism and clearance from the body. Studies indicate that the compound reaches steady-state plasma concentrations quickly, allowing for effective dosing regimens . Additionally, its primary metabolite, 5-iodouracil, exhibits different pharmacological properties that may contribute to the overall therapeutic effects .

Synthesis and Derivative Development

Research has focused on synthesizing new derivatives of 5-iodo-2'-deoxyuridine to enhance its biological activity. For instance, modifications at the sugar moiety have been explored to improve antiviral and anticancer efficacy while reducing toxicity.

Case Study: Synthesis of Modified Derivatives

A study synthesized various acyl derivatives of uridine and evaluated their antimicrobial properties. Some derivatives exhibited enhanced activity against both bacterial and fungal strains compared to IdUrd itself .

Table 3: Antimicrobial Activity of Uridine Derivatives

| Compound | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity (Zone of Inhibition) |

|---|---|---|

| 5-Iodo-2'-deoxyuridine | 15 mm | 20 mm |

| Acylated derivative A | 25 mm | 30 mm |

| Acylated derivative B | 20 mm | 25 mm |

Mechanism of Action

Uridine,2’-deoxy-5-iodo-, monohydrate exerts its effects by incorporating into viral DNA in place of thymidine. This incorporation disrupts the normal function of viral DNA, inhibiting viral replication. The compound specifically targets viral DNA polymerases, preventing the synthesis of functional viral DNA .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 17140-71-5

- Molecular Formula : C₉H₁₃IN₂O₆·H₂O

- Systematic Name: 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione monohydrate

- Key Modifications :

Synthesis :

The compound is synthesized via iodination of 2'-deoxyuridine using iodine in the presence of silver sulfate, followed by purification under mild aqueous conditions . This method yields high purity (>98%) and avoids toxic intermediates .

Structural Analogs of Modified Uridine Derivatives

Table 1: Structural and Physicochemical Properties

Key Observations :

- Halogen Substitution: The 5-iodo group in the target compound increases molecular weight and hydrophobicity (LogP = 0.82) compared to 5-fluoro (LogP = -0.34) or 5-amino derivatives (LogP = -1.12) .

- Sugar Modifications : 2'-Deoxyribose reduces susceptibility to ribonucleases, enhancing stability. In contrast, 5'-deoxyuridine lacks the 5'-hydroxyl group, limiting phosphorylation and activation .

Key Findings :

- Anticancer Mechanism : The 5-iodo derivative inhibits DNA synthesis by incorporating into DNA as a thymidine analog, competing with thymidine for DNA polymerase . This contrasts with 5-fluoro-2'-deoxyuridine, which primarily inhibits thymidylate synthase (TS) .

- Toxicity : Myelosuppression and alopecia are dose-limiting for the 5-iodo derivative, whereas 5-fluoro analogs exhibit gastrointestinal toxicity due to TS inhibition in rapidly dividing cells .

Metabolic and Enzymatic Interactions

- Uridine Phosphorylase (UP) : The 5-iodo derivative is a poor substrate for UP compared to uridine, reducing its catabolism to uracil and prolonging bioavailability .

- Cytidine Deaminase: The 5-iodo group sterically hinders deamination, unlike 5-amino-2'-deoxyuridine, which is rapidly deaminated to 5-fluoro-uracil (5-FU) .

- Mitochondrial Effects : Uridine analogs, including the 5-iodo derivative, may modulate mitochondrial KATP channels, as shown in hypoxia models .

Biological Activity

Uridine, 2'-deoxy-5-iodo-, monohydrate, commonly referred to as 5-iodo-2'-deoxyuridine (IdUrd), is a halogenated nucleoside analog with significant biological activity. This compound has been extensively studied for its antiviral, antitumor, and radiosensitizing properties. Below is a detailed exploration of its biological activities based on available research.

IdUrd functions as a thymidine analog and is incorporated into DNA during replication. Its iodinated structure disrupts normal DNA synthesis and repair processes, leading to cytotoxicity in rapidly dividing cells such as cancer cells or virally infected cells.

- DNA Incorporation : IdUrd competes with thymidine for incorporation into DNA, which interferes with replication and transcription fidelity .

- Radiosensitization : The iodine atom in IdUrd enhances the effects of radiation therapy by increasing the susceptibility of DNA to radiation-induced damage .

- Inhibition of Viral Replication : IdUrd inhibits DNA viral replication, particularly in herpesviruses and poxviruses .

2. Antiviral Activity

IdUrd has shown efficacy against DNA viruses due to its ability to incorporate into viral genomes.

- Herpes Simplex Virus (HSV) : IdUrd is effective in treating epithelial infections caused by HSV when applied topically. It disrupts viral DNA replication .

- Smallpox Virus : Studies have explored its potential use against orthopoxviruses like smallpox, highlighting its antiviral properties .

3. Antitumor Activity

IdUrd has been investigated for its role in cancer treatment, particularly as a radiosensitizer.

- Gliomas : In combination with synchrotron stereotactic radiotherapy, IdUrd demonstrated enhanced therapeutic efficacy against F98 gliomas in preclinical models .

- Bone Marrow Toxicity : Despite its antitumor potential, IdUrd exhibits significant cytotoxicity to bone marrow cells, which limits its systemic use. However, it remains at least 100 times more cytotoxic to tumor cells than to normal bone marrow cells .

4. Pharmacokinetics

The pharmacokinetics of IdUrd have been characterized during clinical studies:

Case Study 1: Radiosensitization in Glioblastoma

A study combining IdUrd with synchrotron X-rays demonstrated that the iodine atom's high atomic number enhances localized radiation effects on glioblastoma cells. This approach improved survival rates in preclinical models .

Case Study 2: Antiviral Efficacy Against HSV

Topical application of IdUrd for epithelial HSV infections showed significant reductions in viral load and lesion healing time compared to untreated controls. However, systemic use was limited due to toxicity concerns .

6. Limitations and Safety Concerns

While IdUrd shows promise in specific applications, several limitations exist:

- Toxicity : High systemic toxicity restricts its use to localized or topical applications.

- Mutagenicity : There are concerns about potential mutagenic and teratogenic effects due to DNA incorporation.

- Resistance Development : Prolonged use may lead to resistance in viral or tumor cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.